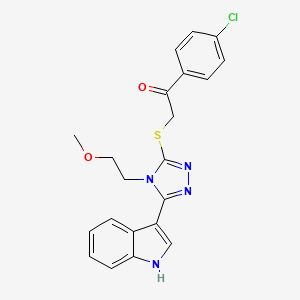

![molecular formula C15H9FN2O2S B2485116 8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207026-39-8](/img/structure/B2485116.png)

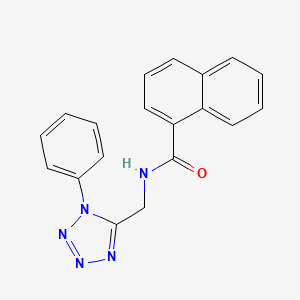

8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

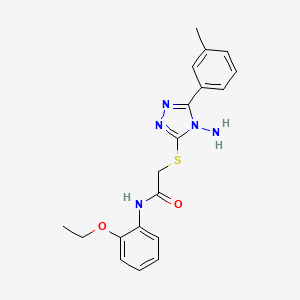

8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a useful research compound. Its molecular formula is C15H9FN2O2S and its molecular weight is 300.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis Approaches

A highly efficient and environmentally friendly one-pot synthesis of benzo[b][1,4]thiazine derivatives was achieved under solvent-free conditions using microwave irradiation and iron(III)fluoride as a catalyst. This method features the use of an inexpensive catalyst, short reaction times, and tolerance to a wide range of functional groups, making it a valuable approach for synthesizing compounds like 8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide (Balwe, Shinde, & Jeong, 2016).

Synthesis of Enantioselective Fluorinating Agents

Research into enantioselective fluorinating agents led to the development of compounds that facilitate the synthesis of optically active quaternary alpha-fluoro carbonyl compounds. These findings highlight the potential of using specific fluorinated benzo[b][1,4]thiazine derivatives as key intermediates or reagents in the synthesis of valuable chiral molecules (Shibata, Liu, & Takéuchi, 2000).

Anticancer Activity

A novel fluoro-substituted benzo[b]pyran derivative demonstrated significant anti-lung cancer activity. This research suggests that certain fluoro-substituted benzo[b][1,4]thiazine derivatives may hold promise as therapeutic agents against specific types of cancer, underscoring the importance of further investigation into their biological activities (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antimicrobial Properties

The synthesis of fluorobenzamides containing thiazole and thiazolidine rings resulted in compounds with promising antimicrobial activity. The presence of a fluorine atom was found to be essential for enhancing the antimicrobial activity of these compounds, indicating the potential of fluorinated benzo[b][1,4]thiazine derivatives in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Pharmacological Activity

Research into fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine system revealed that the introduction of a fluorine atom, such as in the 8-position with a trifluoromethyl group, confers pharmacological activity. This finding suggests that fluorinated benzo[b][1,4]thiazine derivatives could be valuable in the development of drugs with selective anxiolytic profiles without side effects (Guerrini et al., 2010).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .

Mode of Action

It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, play a crucial role in its activity .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, including those involved in hypertension, diabetes, and cancer .

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Future Directions

The future directions for research on “8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” and related compounds could include further exploration of their pharmacological activities, development of new synthesis methods, and investigation of their potential applications in various fields .

Properties

IUPAC Name |

8-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O2S/c16-13-7-4-8-14-15(13)21(19,20)12(9-17)10-18(14)11-5-2-1-3-6-11/h1-8,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFLROZQIQBBHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

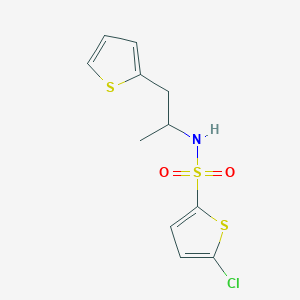

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2485033.png)

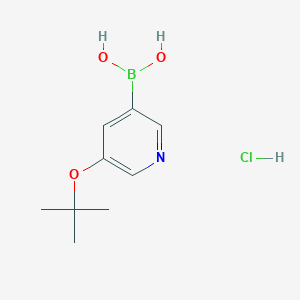

![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2485041.png)

![3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2485042.png)

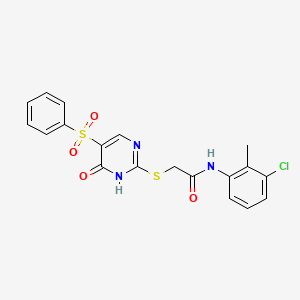

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2485048.png)

![2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2485051.png)